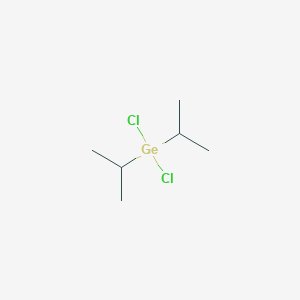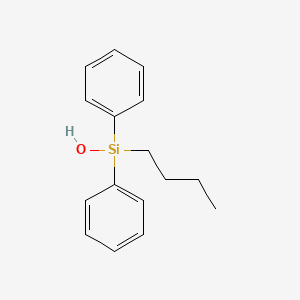
Butyl(diphenyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(diphenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to a butyl group and two phenyl groups, along with a hydroxyl group. This compound is part of the broader class of silanols, which are silicon analogs of alcohols. Silanols are known for their unique chemical properties and are widely used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl(diphenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of butyl(diphenyl)chlorosilane. The reaction typically proceeds as follows:
Butyl(diphenyl)chlorosilane+H2O→this compound+HCl
This reaction is usually carried out under controlled conditions to ensure the complete conversion of the chlorosilane to the silanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves batch processes where oligomeric siloxane diols are polycondensed to obtain silanol end-capped polymers . The process typically includes steps to remove volatile compounds and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(diphenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: Silanols can be reduced to silanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Silanones
Reduction: Silanes
Substitution: Various substituted silanes depending on the reagent used
Applications De Recherche Scientifique
Butyl(diphenyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the study of silicon-based biochemistry.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of butyl(diphenyl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, silanols can interact with enzymes and other proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenylsilanediol
- Triphenylsilanol
- Butyl(trimethyl)silanol
Uniqueness
Butyl(diphenyl)silanol is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties. The combination of these groups allows for specific reactivity patterns and applications that are not observed in other silanols .
Propriétés
Numéro CAS |
17964-41-9 |
|---|---|
Formule moléculaire |
C16H20OSi |
Poids moléculaire |
256.41 g/mol |
Nom IUPAC |
butyl-hydroxy-diphenylsilane |
InChI |
InChI=1S/C16H20OSi/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |
Clé InChI |
GEEVFOWFGFZMKW-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


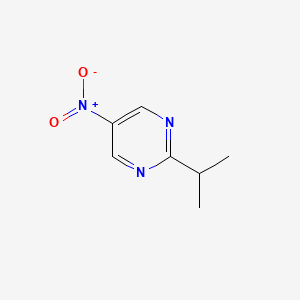

![1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B14719838.png)

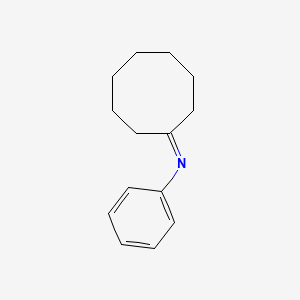
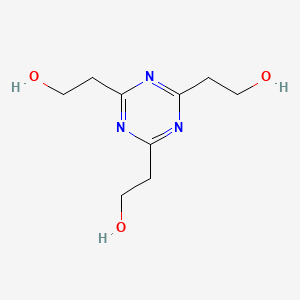
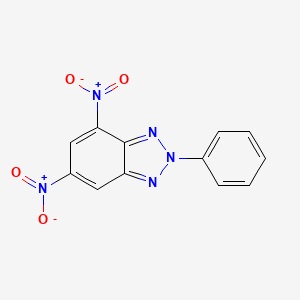
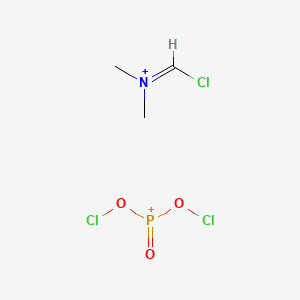

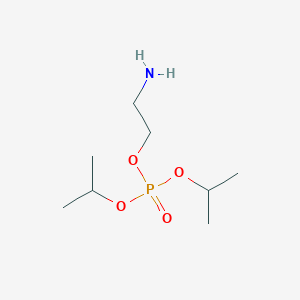

![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
